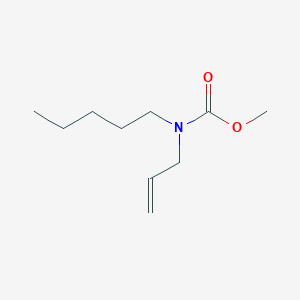
Carbamic acid, pentyl-2-propenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, pentyl-2-propenyl-, methyl ester is an organic compound with the molecular formula C10H19NO2. It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, pentyl-2-propenyl-, methyl ester typically involves the reaction of carbamic acid with pentyl-2-propenyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale esterification processes. These processes involve the use of advanced equipment and technology to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, pentyl-2-propenyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and pentyl-2-propenyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and pentyl-2-propenyl alcohol.
Reduction: Pentyl-2-propenyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, pentyl-2-propenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, pentyl-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a phenyl group instead of a pentyl-2-propenyl group.
Carbamic acid, (2-methylphenyl)-, methyl ester: Contains a 2-methylphenyl group instead of a pentyl-2-propenyl group.
Uniqueness
Carbamic acid, pentyl-2-propenyl-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyl-2-propenyl group provides unique reactivity and interactions compared to other carbamate esters.
Properties
CAS No. |
61357-25-3 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl N-pentyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-9-11(8-5-2)10(12)13-3/h5H,2,4,6-9H2,1,3H3 |
InChI Key |
KHUKOQLFCLXMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















